molecular formula C10H9N B1315147 5-Vinyl-1H-indole CAS No. 77132-99-1

5-Vinyl-1H-indole

Cat. No. B1315147
CAS RN: 77132-99-1
M. Wt: 143.18 g/mol
InChI Key: ASAAYQMSBGYWLR-UHFFFAOYSA-N
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Description

5-Vinyl-1H-indole is a chemical compound with the molecular formula C10H9N . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .


Synthesis Analysis

The synthesis of 5-Vinyl-1H-indole and its derivatives has been a subject of interest in many research studies . For instance, a series of indolyloxadiazoles were synthesized from amidoxime and indole 3-carboxaldehyde using CAN as a catalyst and PEG as a solvent .


Molecular Structure Analysis

The molecular structure of 5-Vinyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The InChI code for 5-Vinyl-1H-indole is 1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 .


Chemical Reactions Analysis

5-Vinyl-1H-indole can participate in various chemical reactions. For example, the reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole with C-aryl-N-methylnitrones in the presence of nickel (II) perchlorate proceeds regioselectively to form a mixture of diastereomeric adducts of formal (3+3) cycloaddition .


Physical And Chemical Properties Analysis

5-Vinyl-1H-indole has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0. Its topological polar surface area is 15.8 Ų .

Scientific Research Applications

Pharmaceuticals: Anticancer Agents

Indole derivatives have been recognized for their potential in treating various cancers. The vinyl group in 5-Vinyl-1H-indole can undergo further chemical modifications to create novel compounds that may exhibit potent anticancer activities. Researchers are exploring these derivatives for their cytotoxic effects on cancer cells and their ability to act as enzyme inhibitors within cancer pathways .

Antimicrobial Therapeutics

The structural motif of indoles, including 5-Vinyl-1H-indole, is known to possess antimicrobial properties. Modifications of the vinyl group can lead to new derivatives with enhanced activity against a range of harmful microorganisms, potentially leading to new treatments for bacterial and viral infections, including HIV .

Synthetic Chemistry: Heterocyclic Architectures

5-Vinyl-1H-indole serves as a versatile building block in synthetic chemistry for constructing complex heterocyclic architectures. These structures are valuable in developing pharmaceuticals and materials science applications .

Medicinal Chemistry: Metal Complexes

Indoles, including 5-Vinyl-1H-indole, can form bidentate ligands with metals, leading to complexes with medicinal applications. Research into these complexes could reveal new therapeutic agents with unique modes of action .

Biotechnology: Signalling Molecules

Indoles play a role as signalling molecules in microbial communication and plant-microbe interactions. The vinyl group in 5-Vinyl-1H-indole could be utilized to study these interactions or develop biotechnological tools that leverage these signalling pathways .

Flavour and Fragrance Industry

The indole core is valuable in the flavour and fragrance industry for its distinctive aroma profile. Derivatives like 5-Vinyl-1H-indole can be synthesized for use in creating new scents or flavours, particularly in perfumery and food industries .

Future Directions

Indole derivatives, including 5-Vinyl-1H-indole, have potential for further exploration in drug discovery due to their diverse biological activities . For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

5-Vinyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making 5-Vinyl-1H-indole a versatile compound in the field of medicinal chemistry.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity by interacting with specific proteins .

Biochemical Pathways

Indole derivatives, including 5-Vinyl-1H-indole, can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that 5-Vinyl-1H-indole may influence multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

The molecular and cellular effects of 5-Vinyl-1H-indole’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by indole derivatives , the results of 5-Vinyl-1H-indole’s action could be diverse and multifaceted.

properties

IUPAC Name

5-ethenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAAYQMSBGYWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504299
Record name 5-Ethenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinyl-1H-indole

CAS RN

77132-99-1
Record name 5-Ethenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1H-indole (2.5 g, 12.82 mmol), potassium vinyltrifluoroborate (2.57 g, 19.2 mmol), Cs2CO3 (12.53 g, 38.46 mmol) and triphenylphosphine (201 mg, 0.769 mmol) in THF/water (9:1, 75 ml) was degassed with argon for 20 min, then charged with PdCl2 (45.3 mg, 0.256 mmol). The reaction mixture was heated to reflux for 16 h, then cooled to RT, filtered through celite bed and washed with ethyl acetate. The filtrate was again extracted with ethyl acetate, and the combined organic layer washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude compound. The crude compound was purified by column chromatography (SiO2, 100-200 mesh; 2% ethyl acetate/petroleum ether) to afford the title compound as a light brown gummy material (1.5 g, 83%): 1H NMR (400 MHz, CDCl3) δ 8.20 (br, 1H), 7.68 (s, 1H), 7.45 (s, 2H), 7.21 (m, 1H), 6.90 (dd, J=16.0, 10.8 Hz, 1H), 6.55 (m, 1H), 5.75 (d, J=10.5 Hz, 1H), 5.21 (d, J=10.5 Hz, 1H); ESIMS m/z 142.05 ([M−H]−).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
45.3 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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